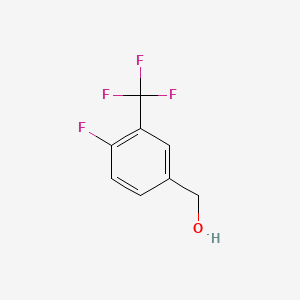

4-Fluoro-3-(trifluoromethyl)benzyl alcohol

説明

4-Fluoro-3-(trifluoromethyl)benzyl alcohol is a useful research compound. Its molecular formula is C8H6F4O and its molecular weight is 194.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Fluoroalkylation in Aqueous Media

Recent advancements in fluoroalkylation highlight the significance of incorporating fluorinated or fluoroalkylated groups into molecules for pharmaceuticals, agrochemicals, and functional materials. The development of environmentally friendly fluoroalkylation reactions, especially in aqueous media, demonstrates the evolving landscape of green chemistry. This includes various fluoroalkylation techniques such as trifluoromethylation and difluoromethylation, underlining the importance of fluorine-containing functionalities in enhancing the physical, chemical, and biological properties of a molecule. The use of water as a solvent or reactant in these reactions marks a step towards sustainable organic synthesis (Hai‐Xia Song et al., 2018).

Synthesis of Fluorinated Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, showcases the relevance of fluoro-substituted compounds in the pharmaceutical industry. The development of practical synthesis methods for these compounds emphasizes the importance of fluorination in drug development. Fluorination enhances the efficacy and bioavailability of pharmaceuticals, illustrating the critical role of fluorinated intermediates in medicinal chemistry (Yanan Qiu et al., 2009).

Fluorine in Agrochemicals

The integration of fluorine-containing building blocks into agrochemicals has been a prominent trend over the last decade. This review discusses the methodologies for fluorine incorporation into 40 fluorine-containing agrochemicals, highlighting the use of fluoroarenes, difluomethylarenes, and trifluomethylarenes. The synthesis of these fluorine-containing building blocks and their application in developing new pesticides underline the pivotal role of fluorination in agrochemical design (Qiang Wang et al., 2021).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide (BTA) derivatives, including those possibly derived from fluorinated precursors, have found extensive application in supramolecular chemistry. The unique self-assembly properties of BTAs have facilitated their use in nanotechnology, polymer processing, and biomedical applications. The review underscores the adaptability of fluorinated compounds in constructing supramolecular architectures for advanced technological applications (S. Cantekin et al., 2012).

Antimalarial Drug Discovery

The incorporation of fluorine, especially trifluoromethyl groups, into organomolecules has significantly impacted the development of antimalarial drugs. The unique physicochemical properties conferred by fluorinated groups have been leveraged to enhance the potency, stability, and bioavailability of antimalarial compounds. This review highlights the strategic role of fluorination in the design and optimization of new antimalarial drug candidates, demonstrating the critical contribution of fluorinated scaffolds to pharmaceutical innovation (Charu Upadhyay et al., 2020).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a target organ . Personal protective equipment/face protection should be worn when handling this chemical .

将来の方向性

特性

IUPAC Name |

[4-fluoro-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBDVJVPBJMVDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217860 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-61-1 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67515-61-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。